molecular formula C21H25N3O2 B1680075 Npy 5RA972 CAS No. 439861-56-0

Npy 5RA972

Cat. No. B1680075
CAS RN: 439861-56-0
M. Wt: 351.4 g/mol
InChI Key: ZNFMHLDBJPAFEQ-UHFFFAOYSA-N
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Description

Npy 5RA972 is a potent and selective neuropeptide Y Y5 receptor antagonist . It does not block NPY-induced feeding in vivo and is orally active and brain penetrant .


Molecular Structure Analysis

The chemical name for Npy 5RA972 is N - [4-Methyl-9- (1-methylethyl)-9 H -carbazol-3-yl]-4-morpholinecarboxamide . Its molecular formula is C21H25N3O2 .


Chemical Reactions Analysis

Npy 5RA972 is soluble to 100 mM in DMSO .


Physical And Chemical Properties Analysis

Npy 5RA972 has a molecular weight of 351.44 . It is soluble to 100 mM in DMSO . .

properties

IUPAC Name

N-(4-methyl-9-propan-2-ylcarbazol-3-yl)morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-14(2)24-18-7-5-4-6-16(18)20-15(3)17(8-9-19(20)24)22-21(25)23-10-12-26-13-11-23/h4-9,14H,10-13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFMHLDBJPAFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C3=CC=CC=C3N2C(C)C)NC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432395
Record name N-(4-methyl-9-propan-2-ylcarbazol-3-yl)morpholine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Methyl-9-(1-methylethyl)-9H-carbazol-3-YL]-4-morpholinecarboxamide

CAS RN

439861-56-0
Record name N-(4-methyl-9-propan-2-ylcarbazol-3-yl)morpholine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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